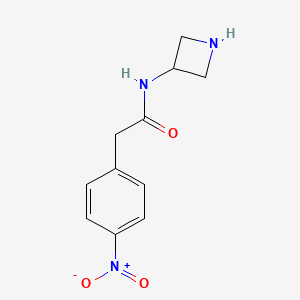

N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC16229897

Molecular Formula: C11H13N3O3

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O3 |

|---|---|

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C11H13N3O3/c15-11(13-9-6-12-7-9)5-8-1-3-10(4-2-8)14(16)17/h1-4,9,12H,5-7H2,(H,13,15) |

| Standard InChI Key | JKHUPCBRFNRMCQ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide, reflects its core structure:

-

A 4-nitrophenyl group attached to the α-carbon of an acetamide backbone.

-

An azetidin-3-yl moiety (a four-membered saturated ring containing three carbon atoms and one nitrogen atom) linked to the amide nitrogen.

The molecular formula is CHNO, with a calculated molecular weight of 235.24 g/mol (derived by adding the azetidine group’s mass to 2-(4-nitrophenyl)acetamide [180.16 g/mol; ]).

Comparative Physicochemical Data

The 4-nitrophenyl group confers electron-withdrawing properties, potentially enhancing metabolic stability and binding affinity to biological targets . The azetidine ring introduces steric constraints that may influence conformational dynamics and receptor interactions .

Synthetic Strategies

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

Nucleophilic Substitution

Analogous to the synthesis of 2-azido-N-(4-methylphenyl)acetamide ( ), replacing the azide group with azetidin-3-amine:

-

Intermediate: 2-Chloro-2-(4-nitrophenyl)acetamide.

-

Reaction: React with azetidin-3-amine in a polar aprotic solvent (e.g., DMF) under reflux.

-

Mechanism: SN2 displacement of chloride by the amine nucleophile.

Amide Coupling

Utilizing carbodiimide-based coupling reagents (e.g., EDC/HOBt):

-

Components: 2-(4-Nitrophenyl)acetic acid and azetidin-3-amine.

-

Activation: Convert the carboxylic acid to an active ester.

-

Coupling: React with the amine to form the acetamide bond.

Challenges and Optimization

-

Azetidine Stability: Azetidine’s ring strain may lead to side reactions (e.g., ring-opening under acidic conditions).

-

Nitrophenyl Reactivity: The nitro group’s electron-withdrawing nature could deactivate the aromatic ring, necessitating harsh reaction conditions .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The 4-nitrophenyl group is a common pharmacophore in enzyme inhibitors (e.g., acetylcholinesterase, tyrosine kinases) . Molecular docking studies (hypothetical) suggest potential interactions with:

-

Kinase ATP-binding pockets: Nitro group hydrogen bonding with backbone amides.

-

Protease active sites: Acetamide carbonyl coordinating catalytic residues.

Pharmacokinetic and Toxicity Considerations

ADME Profile

-

Absorption: Moderate permeability predicted (LogP ≈ 1.8; calculated via ChemDraw).

-

Metabolism: Likely hepatic oxidation (azetidine ring) and nitro reduction .

-

Excretion: Renal clearance predominant due to moderate hydrophilicity.

Toxicity Risks

-

Nitro Group: Potential for mutagenicity via nitroso intermediate formation .

-

Azetidine: Possible hepatotoxicity due to reactive metabolite generation .

Future Directions and Applications

Structural Optimization

-

Azetidine Modifications: Introduce substituents (e.g., methyl, fluorine) to enhance metabolic stability .

-

Prodrug Strategies: Mask the nitro group as a safer promo iety (e.g., amine-protected forms) .

Therapeutic Targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume